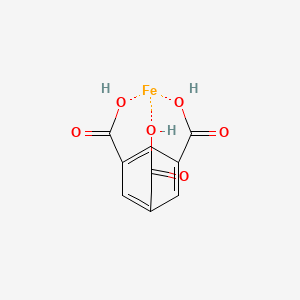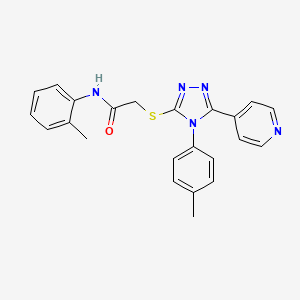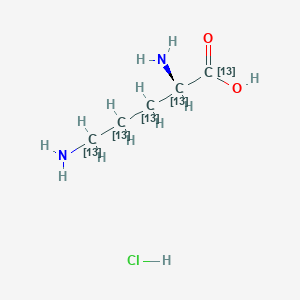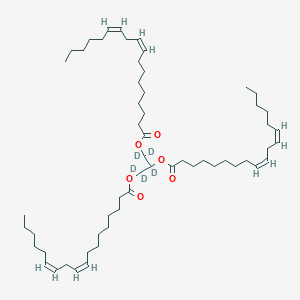
Basolite F300
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basolite F300, also known as iron 1,3,5-benzenetricarboxylate, is a metal-organic framework. It is a porous material composed of iron ions coordinated to 1,3,5-benzenetricarboxylate ligands. This compound is known for its high surface area and unique structural properties, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Basolite F300 can be synthesized through a solvothermal method. This involves dissolving iron chloride and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide. The mixture is then heated at a specific temperature for several hours, leading to the formation of the metal-organic framework .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired properties of the metal-organic framework .
Análisis De Reacciones Químicas
Types of Reactions
Basolite F300 undergoes various chemical reactions, including:
Oxidation: The iron centers in this compound can participate in oxidation reactions, often acting as catalysts.
Reduction: The compound can also undergo reduction reactions, where the iron centers are reduced to lower oxidation states.
Substitution: Ligands in the metal-organic framework can be substituted with other functional groups, altering the properties of the material.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced metal-organic frameworks with altered properties .
Aplicaciones Científicas De Investigación
Basolite F300 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Basolite F300 involves its porous structure and high surface area, which allow it to interact with various molecules. The iron centers in the metal-organic framework can participate in catalytic reactions, facilitating the transformation of reactants into products. The compound’s ability to adsorb gases and other molecules is attributed to its large surface area and pore volume .
Comparación Con Compuestos Similares
Basolite F300 is compared with other metal-organic frameworks such as:
MIL-100: Similar in structure but exhibits different gas adsorption properties.
Basolite A100: Composed of aluminum instead of iron, leading to different catalytic and adsorption properties.
This compound is unique due to its high surface area, porous structure, and the presence of iron centers, which make it an effective catalyst and adsorbent in various applications .
Propiedades
Fórmula molecular |
C9H6FeO6 |
|---|---|
Peso molecular |
265.98 g/mol |
Nombre IUPAC |
benzene-1,3,5-tricarboxylic acid;iron |
InChI |
InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); |
Clave InChI |
JTHJPGYVFWJIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)



![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)


